![molecular formula C13H18FN3S B5851827 4-ethyl-N-(3-fluorophenyl)-1-piperazinecarbothioamide](/img/structure/B5851827.png)
4-ethyl-N-(3-fluorophenyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(3-fluorophenyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as EFDP and belongs to the class of piperazine derivatives. It has a molecular formula of C13H18FN3S and a molecular weight of 277.37 g/mol.
Mechanism of Action
The exact mechanism of action of EFDP is not yet fully understood. However, it is believed to act by modulating the activity of neurotransmitters in the brain. EFDP has been found to bind to the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. It has also been found to bind to the dopamine receptor, which is involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects:
EFDP has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, leading to improved mood and cognitive function. EFDP has also been found to reduce the levels of inflammatory cytokines, leading to reduced inflammation and pain.
Advantages and Limitations for Lab Experiments
EFDP has several advantages and limitations for lab experiments. One of the main advantages is its relatively simple synthesis process, which allows it to be produced on a large scale. EFDP is also relatively stable and can be stored for long periods without significant degradation. However, one of the main limitations of EFDP is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on EFDP. One potential direction is the development of new drugs based on EFDP, which could be used to treat various neurological and inflammatory disorders. Another potential direction is the investigation of the mechanism of action of EFDP, which could lead to a better understanding of the role of neurotransmitters in the brain. Finally, the potential side effects and toxicity of EFDP need to be further studied to ensure its safe use in various applications.
Synthesis Methods
The synthesis of EFDP involves the reaction of 3-fluorophenylpiperazine with thioamide in the presence of an appropriate catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of EFDP. The synthesis of EFDP is a relatively simple process and can be carried out on a large scale.
Scientific Research Applications
EFDP has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. EFDP has also been found to exhibit anticonvulsant and antipsychotic properties, making it a potential candidate for the treatment of neurological disorders.
properties
IUPAC Name |
4-ethyl-N-(3-fluorophenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3S/c1-2-16-6-8-17(9-7-16)13(18)15-12-5-3-4-11(14)10-12/h3-5,10H,2,6-9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFCHOVKHWMFPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(3-fluorophenyl)piperazine-1-carbothioamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.